Thermodynamic Stability Advantage of 3-Acetyl Substitution Pattern in Thiophene Scaffolds
Experimental thermochemical data for 2-acetylthiophene versus 3-acetylthiophene provides a class-level inference for understanding the relative stability of the 3-acetyl substitution pattern present in N-(3-acetylthiophen-2-yl)acetamide. Rotating-bomb combustion calorimetry and Calvet microcalorimetry measurements reveal that 2-acetylthiophene is thermodynamically more stable than the 3-isomer [1]. This thermodynamic divergence implies that N-(3-acetylthiophen-2-yl)acetamide, bearing a 3-acetyl group, will exhibit different reactivity and stability profiles compared to analogs with alternative acetyl placement on the thiophene ring [1].
| Evidence Dimension | Thermodynamic stability of acetylthiophene regioisomers |
|---|---|
| Target Compound Data | 3-Acetyl substitution pattern present in N-(3-acetylthiophen-2-yl)acetamide |
| Comparator Or Baseline | 2-Acetylthiophene (reference isomer) |
| Quantified Difference | 2-Acetylthiophene thermodynamically more stable than 3-acetylthiophene (relative stability difference confirmed experimentally) |
| Conditions | Gas-phase enthalpy of formation at T = 298.15 K; measured by rotating-bomb combustion calorimetry, Calvet microcalorimetry, correlation gas chromatography, and Knudsen effusion techniques [1] |
Why This Matters
This thermodynamic difference affects compound stability during storage and processing; procurement specifications should account for regioisomer-specific properties that cannot be substituted with alternative thiophene isomers.
- [1] Roux MV, Temprado M, Notario R, Chickos JS, Santos AF, da Silva MA. Thermochemistry of 2- and 3-acetylthiophenes: calorimetric and computational study. J Phys Chem A. 2007 Nov 1;111(43):11084-92. doi: 10.1021/jp0734169. View Source
